molecular formula C13H9Br2NO2 B2367119 (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide CAS No. 691376-82-6

(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide

Cat. No.: B2367119
CAS No.: 691376-82-6
M. Wt: 371.028
InChI Key: BQSSFWKJUJSXQH-PXNMLYILSA-N
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Description

(Z)-N-(3,5-Dibromo-4-hydroxybenzylidene)aniline oxide is a Schiff base derivative characterized by a benzylidene-aniline oxide core substituted with bromine atoms at the 3- and 5-positions and a hydroxyl group at the 4-position of the aromatic ring. The Z-configuration refers to the spatial arrangement around the imine double bond.

Properties

IUPAC Name

2,6-dibromo-4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO2/c14-11-6-9(7-12(15)13(11)17)8-16(18)10-4-2-1-3-5-10/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLHIIPQNJNROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C=C2C=C(C(=O)C(=C2)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with aniline oxide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block for Synthesis: The compound serves as a crucial intermediate in synthesizing more complex molecules. Its bromine atoms can be substituted with other functional groups, making it versatile for various chemical transformations.
    • Reagent in Reactions: It is employed in oxidation and reduction reactions, contributing to the formation of derivatives such as quinones or amines depending on the reagents used.
  • Medicine:
    • Antitumor Activity: Research indicates that related compounds exhibit significant antitumor properties. For instance, Schiff bases derived from similar structures have shown IC50 values in the range of 4.54 to 14.20 µg/ml against cancer cell lines, suggesting potential applications in cancer treatment .
    • Protective Effects on DNA: These compounds have demonstrated protective effects against hydroxyl free radicals, indicating their potential use in chemoprevention strategies .
  • Material Science:
    • Development of New Materials: The compound's unique properties make it suitable for developing new materials with specific functionalities, such as coatings or polymers that require enhanced chemical stability or reactivity.

Case Studies

StudyFocusFindings
Varshney et al. (2010)Synthesis of BromoxynilDeveloped an eco-friendly process for synthesizing 3,5-dibromo-4-hydroxybenzonitrile with high yields (91-99%) using non-hazardous reagents .
RSC Publishing (2018)Biological ActivityInvestigated the antitumor activity of Schiff bases related to (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide; showed significant DNA protective effects .
PMC (2011)Structural AnalysisAnalyzed the crystal structure of related dibromosalicylaldehyde derivatives; highlighted intermolecular interactions that could influence biological activity .

Mechanism of Action

The mechanism of action of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous Schiff bases and benzylidene derivatives, focusing on substituent effects, synthesis, physicochemical properties, and spectral characteristics.

Substituent Effects on Structural and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-dibromo-4-hydroxy substituents in the target compound introduce strong electron-withdrawing effects, reducing electron density on the aromatic ring. Cyanobenzylidene derivatives (e.g., 11b, ) feature a cyano group, which is moderately electron-withdrawing. The target compound’s bromine substituents likely induce greater steric hindrance and polarizability, affecting crystal packing and solubility .
  • Hydrogen Bonding :
    The 4-hydroxy group in the target compound enables hydrogen bonding, a feature absent in analogs like N,N-dimethyl-3,5-bis(azidomethyl)aniline (13) (). This property may enhance crystallinity or influence biological activity .

Physicochemical Properties

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups (IR, cm⁻¹)
Target Compound 3,5-dibromo-4-hydroxy Hypothetical Hypo O–H (~3200), C=N (~1600)
11a () 2,4,6-trimethyl 243–246 68 CN (2219), NH (3436)
11b () 4-cyano 213–215 68 CN (2209), NH (3423)
13 () N,N-dimethyl, azide Oil (non-crystalline) 73 N3 (2098)
  • Melting Points : Brominated derivatives often exhibit higher melting points due to increased molecular weight and intermolecular halogen bonding. The target compound’s melting point is expected to exceed that of 11a (243–246°C) but may vary depending on crystal packing .
  • Solubility : The hydroxyl group in the target compound may improve solubility in polar solvents compared to 11a and 11b , which lack such groups .

Spectroscopic Characteristics

  • IR Spectroscopy: The target compound’s IR spectrum would show a broad O–H stretch (~3200 cm⁻¹) and a C=N stretch (~1600 cm⁻¹), similar to 11a and 11b. However, bromine substituents may shift aromatic C–H vibrations to lower frequencies compared to methyl or cyano analogs .
  • NMR Spectroscopy :
    The deshielding effect of bromine atoms would result in downfield shifts for aromatic protons in the target compound’s $ ^1H $- and $ ^{13}C $-NMR spectra, contrasting with the upfield shifts observed in methyl-substituted analogs like 11a .

Methodological Considerations

Structural characterization of such compounds often relies on crystallographic tools like SHELXL () for refinement and ORTEP-3 () for visualization. These methods are critical for confirming the Z-configuration and analyzing intermolecular interactions .

Biological Activity

(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the presence of a dibromo-substituted aromatic ring and an aniline moiety, which are known to influence its biological properties. The structural formula can be represented as follows:

C13H10Br2N2O\text{C}_{13}\text{H}_{10}\text{Br}_2\text{N}_2\text{O}

Antimicrobial Activity

Research indicates that compounds similar to (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide exhibit significant antimicrobial properties. For instance, derivatives of benzylidene anilines have been shown to possess potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(4-hydroxybenzylidene) anilineE. coli32 µg/mL
N-(3,5-dichloroanthranilic acid)S. aureus16 µg/mL
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxideE. coliTBD

Note: TBD indicates that specific data for this compound is not yet available.

Anticancer Activity

The anticancer potential of related compounds has been explored in various studies. For example, Schiff bases and their metal complexes have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular processes .

Case Study: Cytotoxicity Testing

In a study examining the cytotoxic effects of related benzylidene anilines on human cancer cell lines, it was found that certain derivatives induced significant cell death at concentrations as low as 10 µM. The study utilized the MTT assay to quantify cell viability and established a correlation between structural modifications and biological activity.

The proposed mechanisms by which (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress within cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in disease pathways.

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